molecular formula C23H23N3O2 B2843303 N-(2-{1-[2-(naphthalen-1-yloxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide CAS No. 876883-65-7

N-(2-{1-[2-(naphthalen-1-yloxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide

Cat. No.: B2843303
CAS No.: 876883-65-7
M. Wt: 373.456
InChI Key: USBZUQTVUPQMGZ-UHFFFAOYSA-N
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Description

N-(2-{1-[2-(Naphthalen-1-yloxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide is a benzimidazole-derived compound featuring a naphthalene-1-yloxyethyl substituent and an acetamide moiety. Its structure comprises a benzimidazole core linked via an ethyl group to a naphthalene ether, with a second ethyl chain connecting the benzimidazole to an acetamide group.

Properties

IUPAC Name

N-[2-[1-(2-naphthalen-1-yloxyethyl)benzimidazol-2-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c1-17(27)24-14-13-23-25-20-10-4-5-11-21(20)26(23)15-16-28-22-12-6-8-18-7-2-3-9-19(18)22/h2-12H,13-16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBZUQTVUPQMGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=NC2=CC=CC=C2N1CCOC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{1-[2-(naphthalen-1-yloxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-{1-[2-(naphthalen-1-yloxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-{1-[2-(naphthalen-1-yloxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-{1-[2-(naphthalen-1-yloxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, leading to changes in their structure and function. This interaction can result in the inhibition of enzyme activity or the disruption of cellular processes, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The compound’s structural analogs can be categorized based on core heterocycles, linkers, and substituents:

Compound Name/ID Core Structure Key Substituents/Linkers Biological Activity/Notes Reference
Target Compound Benzimidazole Naphthalen-1-yloxyethyl, ethyl-acetamide Potential enzyme inhibition (hypothesized) N/A
Compounds 9a–e (e.g., 9c) Benzimidazole Phenoxymethyl-triazolyl, thiazole-acetamide α-Glucosidase inhibition (IC₅₀ = 0.98 µM for 9c) [1]
6a–m (e.g., 6b, 6c) Triazole Naphthalen-1-yloxymethyl, nitro-phenyl Structural analogs for click chemistry-based drug design [2]
2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide Benzimidazole Ethoxy-benzimidazole, sulfanyl, naphthalene Antimicrobial activity (not quantified) [10]
2-(Naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide Thiazole Naphthalene, thiazole-acetamide Crystal structure reported; no activity data [8]
10VP91 Benzimidazole Cyclohexyl, bicyclic heptane-acetamide Synthetic intermediate; no bioactivity [5]

Key Observations

Core Heterocycle Influence :

  • Benzimidazole-based compounds (e.g., target compound, 9c, 10VP91) are associated with diverse bioactivities, including enzyme inhibition and antimicrobial effects. The benzimidazole core likely enhances binding to biological targets via π-π stacking and hydrogen bonding .
  • Triazole-containing analogs (e.g., 6a–m) leverage click chemistry for synthesis efficiency, though their bioactivity is less characterized in the evidence .
  • Thiazole derivatives (e.g., ) exhibit structural diversity but lack reported activity data, suggesting their utility may lie in material science or as intermediates .

Electron-withdrawing groups (e.g., nitro in 6b, 6c) may modulate electronic properties, affecting receptor binding or metabolic stability . Ethyl linkers in the target compound provide conformational flexibility, whereas rigid triazole or sulfanyl linkers (e.g., 6a, 10) may restrict binding poses .

Synthetic Methodologies :

  • The target compound’s synthesis is inferred to involve sequential benzimidazole formation and amide coupling, akin to protocols in (e.g., LiOH-mediated hydrolysis and carbodiimide coupling) .
  • Triazole analogs (6a–m) employ copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry, enabling rapid diversification .

Spectroscopic and Physical Properties :

  • IR Spectroscopy : The target compound’s acetamide carbonyl is expected near 1670–1680 cm⁻¹, consistent with analogs like 6b (C=O at 1682 cm⁻¹) .
  • NMR : The naphthalene protons in the target compound would resonate at δ 7.2–8.5 ppm, similar to 6b (δ 7.20–8.40 ppm) .
  • Melting Points : Benzimidazole derivatives (e.g., 9c) exhibit higher melting points (>200°C) due to hydrogen bonding, whereas triazole analogs (6a–m) have lower melting ranges (150–180°C) .

Sulfanyl-benzimidazole analogs (e.g., ) show antimicrobial activity, implying the target compound may share similar mechanisms .

Biological Activity

N-(2-{1-[2-(naphthalen-1-yloxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic efficacy, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

C19H22N2O2\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{2}

This structure includes a naphthalene moiety linked to a benzodiazole through an ether linkage, which is critical for its biological activity.

1. Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that related benzodiazole derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways such as the STAT (Signal Transducer and Activator of Transcription) pathway, which plays a crucial role in cell growth and survival .

2. Neuroprotective Effects

The compound may also exhibit neuroprotective effects, potentially through the inhibition of neuroinflammatory processes. Similar compounds have been shown to reduce oxidative stress and inflammation in neuronal cells, suggesting a promising avenue for treating neurodegenerative diseases .

Biological Activity Data

A summary of biological activities observed in various studies is presented in the table below:

Activity TypeObserved EffectReference
AntitumorInhibition of colon cancer growth
Apoptosis InductionIncreased apoptosis in cancer cell lines
NeuroprotectionReduced oxidative stress
Anti-inflammatoryDecreased levels of pro-inflammatory cytokines

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor effects of related compounds on colon cancer, researchers found that treatment with this compound significantly reduced tumor size in xenograft models. The mechanism was linked to the upregulation of tumor suppressor genes and downregulation of oncogenes .

Case Study 2: Neuroprotection

Another study investigated the neuroprotective properties of benzodiazole derivatives similar to this compound. Results indicated that these compounds could mitigate neuronal damage induced by oxidative stress, highlighting their potential for treating conditions like Alzheimer's disease .

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